molecular formula C11H8BrNO B13726631 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline CAS No. 1031929-47-1

7-Bromo-2,3-dihydrofuro[2,3-b]quinoline

Cat. No.: B13726631
CAS No.: 1031929-47-1
M. Wt: 250.09 g/mol
InChI Key: QXFSLQWFIWBCKD-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is a chemical compound with the molecular formula C₁₁H₈BrNO and a molecular weight of 250.09 g/mol . It is a brominated derivative of dihydrofuroquinoline, characterized by a fused furoquinoline ring system with a bromine atom at the 7th position. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl alcohol with bromoacetaldehyde diethyl acetal in the presence of a base, followed by cyclization to form the furoquinoline ring system . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced on a smaller scale for research purposes. Industrial production would likely involve optimization of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydrofuro[2,3-b]quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization reactions can modify the furoquinoline ring system.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furoquinolines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

7-Bromo-2,3-dihydrofuro[2,3-b]quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: While primarily used in research, the compound’s derivatives may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the furoquinoline ring system may play a role in its biological activity, potentially affecting enzyme function or cellular signaling pathways. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrofuro[2,3-b]quinoline: Lacks the bromine atom at the 7th position.

    7-Chloro-2,3-dihydrofuro[2,3-b]quinoline: Contains a chlorine atom instead of bromine.

    7-Fluoro-2,3-dihydrofuro[2,3-b]quinoline: Contains a fluorine atom instead of bromine.

Uniqueness

7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, potentially leading to unique properties and applications.

Properties

CAS No.

1031929-47-1

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

7-bromo-2,3-dihydrofuro[2,3-b]quinoline

InChI

InChI=1S/C11H8BrNO/c12-9-2-1-7-5-8-3-4-14-11(8)13-10(7)6-9/h1-2,5-6H,3-4H2

InChI Key

QXFSLQWFIWBCKD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C3C=CC(=CC3=N2)Br

Origin of Product

United States

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